molecular formula C20H22O4 B14651507 Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester CAS No. 42019-13-6

Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester

Cat. No.: B14651507
CAS No.: 42019-13-6
M. Wt: 326.4 g/mol
InChI Key: RWYLZMUAGRBIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester is an organic compound with a complex structure that includes a benzoylphenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester typically involves the esterification of 2-(4-benzoylphenoxy)-2-methylpropanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The benzoylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoylphenoxy group.

Scientific Research Applications

Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenoxy)propanoic acid: A related compound with similar structural features but lacking the isopropyl ester group.

    2-(4-Benzoylphenoxy)propanehydrazide: Another derivative with a hydrazide group instead of the ester.

Uniqueness

Propanoic acid, 2-(4-benzoylphenoxy)-2-methyl-, isopropyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

42019-13-6

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

propan-2-yl 2-(4-benzoylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C20H22O4/c1-14(2)23-19(22)20(3,4)24-17-12-10-16(11-13-17)18(21)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

RWYLZMUAGRBIDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.